Bisphenol A diacrylate
Description
Significance of Bisphenol A Diacrylate and Related Dimethacrylates as Monomers in Advanced Materials
This compound and its derivatives, such as Bisphenol A ethoxylate diacrylate (BPA-EDA) and Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), are key components in the formulation of high-performance polymers. adhesivesmag.comacs.org These monomers are characterized by their ability to undergo rapid polymerization when exposed to heat or ultraviolet (UV) light, a process often facilitated by a photoinitiator. ashland.comradtech.org This rapid curing is a significant advantage in many industrial applications.
The resulting polymers exhibit a three-dimensional cross-linked network structure, which imparts a range of beneficial properties, including:
High Tensile Strength and Durability: The cross-linked nature of polymers derived from BPA-DA provides excellent mechanical strength and resistance to wear and tear. ontosight.ai
Chemical Resistance: These materials are often resistant to a variety of chemicals, making them suitable for use in harsh environments. ontosight.ai
Thermal Stability: The rigid structure of the polymer network contributes to good thermal stability.
Due to these properties, BPA-DA and related dimethacrylates are utilized in a variety of advanced materials:
Coatings and Adhesives: They are used as binders in coatings for metal, wood, and plastic, as well as in structural adhesives. ashland.comontosight.ai
Dental Materials: Bis-GMA, a derivative of Bisphenol A, is a common monomer in dental composites and sealants due to its biocompatibility and mechanical properties. adhesivesmag.comontosight.airesearchgate.net
3D Printing: In the field of additive manufacturing, these monomers are used in photopolymer resins for techniques like stereolithography to create objects with high resolution and mechanical integrity. acs.org
Electronics: Their electrical insulating properties make them suitable for use in electronic components. adhesivesmag.com
The versatility of Bisphenol A diacrylates is further enhanced by the ability to modify their structure. For instance, ethoxylation, the addition of ethylene (B1197577) oxide units, can alter the viscosity and flexibility of the resulting polymer. adhesivesmag.com This allows for the tailoring of material properties to meet the specific demands of an application.
Below is an interactive data table summarizing the key properties of this compound and a common related dimethacrylate.
| Property | This compound | Bisphenol A Ethoxylate Diacrylate |
| CAS Number | 3253-39-2 | 64401-02-1 |
| Molecular Formula | C21H20O4 | Varies with ethoxylation |
| Molecular Weight | 336.38 g/mol | Average Mn ~468 g/mol |
| Primary Use | Monomer for polymer synthesis | Cross-linking monomer |
| Key Polymer Property | High cross-link density | Improved mechanical properties |
Historical Context of Poly(meth)acrylate Development in Materials Science
The development of poly(meth)acrylates represents a significant chapter in the history of materials science. The journey began with the synthesis of acrylic acid in the mid-19th century. However, it was the work of Otto Röhm in the early 20th century that laid the foundation for the commercialization of these materials. His research into the polymerization of methyl methacrylate (B99206) led to the development of polymethyl methacrylate (PMMA), famously known as Plexiglas or Lucite.
The mid-20th century saw a surge in research and development of various acrylate (B77674) and methacrylate monomers, driven by the need for materials with specific properties for a growing range of applications. This era witnessed the introduction of bifunctional monomers like dimethacrylates, which allowed for the creation of cross-linked thermoset polymers.
A pivotal moment in the application of these materials came with the work of Dr. Ray L. Bowen in the 1960s. He synthesized Bis-GMA, a dimethacrylate monomer derived from Bisphenol A and glycidyl methacrylate. njit.edu This innovation revolutionized the field of dentistry by providing a resin system that could be filled with inorganic particles to create durable, tooth-colored restorative materials. njit.edu
The latter half of the 20th century and the beginning of the 21st century have been marked by the refinement and diversification of poly(meth)acrylate chemistry. The advent of photopolymerization and controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), has provided unprecedented control over polymer architecture and properties. nih.gov This has led to the development of "smart" materials, such as stimuli-responsive polymers and materials for biomedical applications like tissue engineering and drug delivery. nih.gov
The continuous evolution of poly(meth)acrylates, including monomers like this compound, underscores their enduring importance in the advancement of materials science, enabling the creation of materials with tailored functionalities for an ever-expanding array of technological applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-5-19(22)24-17-11-7-15(8-12-17)21(3,4)16-9-13-18(14-10-16)25-20(23)6-2/h5-14H,1-2H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLPGTXWCFQMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106980-37-4 | |
| Details | Compound: 2-Propenoic acid, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
| Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106980-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Precursor Chemistry of Bisphenol a Diacrylate
Synthetic Pathways for Bisphenol A Diacrylate and its Derivatives
The creation of this compound (BPA diacrylate) and its related monomers is primarily achieved through specific chemical reactions that build upon the core structure of Bisphenol A. The most prevalent methods involve the modification of Bisphenol A-based epoxides or the direct functionalization of the Bisphenol A molecule.
Esterification Reactions of Bisphenol A-Based Epoxides
A primary and widely utilized route for synthesizing this compound involves a two-step process starting from Bisphenol A (BPA). First, BPA is reacted with epichlorohydrin (B41342) in a basic medium to produce Bisphenol A diglycidyl ether (BADGE or DGEBA). wikipedia.orgwikipedia.org This reaction is an O-alkylation that forms the epoxy resin precursor. wikipedia.org
The second step is the esterification of the BADGE epoxy rings with acrylic acid. wikipedia.orgresearchgate.net This reaction opens the epoxide ring and adds an acrylate (B77674) group to each end of the molecule, forming the diacrylate ester, often referred to as vinyl ester resin. wikipedia.org The process is highly exothermic and requires careful control to prevent gel formation. researchgate.net
The esterification is typically catalyzed by substances such as tertiary amines (e.g., triethylamine) or triphenylphosphine. researchgate.netpsu.edu The reaction kinetics have been studied extensively, with findings indicating that the process generally follows first-order kinetics. researchgate.netpsu.edu The reaction temperature is a critical parameter, typically controlled within the range of 80-120°C to manage the reaction rate and prevent uncontrolled polymerization. researchgate.netpsu.edu
A variation of this pathway involves reacting BADGE with methacrylic acid to produce Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), a closely related and important monomer, particularly in dental composites. wikipedia.orgwikipedia.orgatamanchemicals.com
Condensation Reactions with Phenolic Hydroxyl Groups
An alternative approach to synthesizing BPA diacrylate and its derivatives involves direct reactions with the phenolic hydroxyl groups of the Bisphenol A molecule. One such method is the condensation of BPA with two equivalents of methacrylic acid to form Bisphenol A dimethacrylate (Bis-DMA). nih.gov
A more common derivative pathway involves modifying the BPA molecule before acrylation. Bisphenol A can be ethoxylated by reacting it with ethylene (B1197577) oxide. The resulting Bisphenol A ethoxylate is then esterified with acrylic acid to produce Bisphenol A ethoxylate diacrylate (BPAEDA). wikipedia.orgsigmaaldrich.com The number of ethoxylate (EO) units can be varied, which influences the properties of the final monomer. sigmaaldrich.com For example, products with an average of 1 to 2 EO units per phenol (B47542) group are common. sigmaaldrich.comsigmaaldrich.com This ethoxylation step enhances solubility and reactivity for subsequent polymerization.
Alternative Synthetic Routes to Bisphenol A-Based Monomers
Research has explored various alternative synthetic routes to create Bisphenol A-based monomers with tailored properties.
Bisphenol A Glycerolate Diacrylate (BPA.GDA): This monomer is synthesized using Bisphenol A glycerolate (1 glycerol (B35011)/phenol) as the main precursor, which is then acrylated. mdpi.comjournalssystem.com The addition of the glycerol group increases the flexibility of the resulting polymer network but may reduce thermal stability compared to other derivatives.
Oligomers via Formaldehyde (B43269) Insertion: A novel type of multifunctional oligomer of ethoxylated bis-phenol A diacrylate (OEBPA) has been synthesized through a formaldehyde insertion/condensation reaction. nih.gov This method creates a more complex backbone structure. nih.gov
Itaconic Acid-Based Epoxy Acrylates: A biomass-derived alternative involves synthesizing an epoxy acrylate oligomer from itaconic acid (IA). The process uses an esterification reaction between the epoxy group of BADGE and the carboxylic group of IA to form bisphenol A diglycidyl ether diitaconate (BI). mdpi.com This approach introduces a different type of unsaturation and functionality into the monomer backbone. mdpi.com
Precursor Compounds and Their Influence on Monomer Characteristics
The properties of this compound monomers are intrinsically linked to the characteristics of their precursor compounds.
| Precursor Compound | Chemical Formula | Influence on Monomer Characteristics |
| Bisphenol A (BPA) | C₁₅H₁₆O₂ | The core aromatic structure provides rigidity and thermal stability to the final polymer. google.com Commercial BPA may contain impurities like ortho-para (o,p') and ortho-ortho (o,o') isomers, which can be incorporated into the monomer structure, potentially affecting polymerization and final properties. wikipedia.orgatamanchemicals.com |
| Epichlorohydrin | C₃H₅ClO | Used to convert BPA into its diglycidyl ether (BADGE). wikipedia.orgwikipedia.org The efficiency of this reaction determines the epoxy equivalent weight of the BADGE intermediate, which is a critical parameter for the subsequent acrylation step. wikipedia.org |
| Acrylic Acid | C₃H₄O₂ | Provides the reactive acrylate groups for polymerization. Its purity is crucial, as impurities can affect the kinetics of the esterification reaction and the color of the final monomer. |
| Methacrylic Acid | C₄H₆O₂ | Used to create dimethacrylate derivatives like Bis-GMA. wikipedia.org The additional methyl group on the double bond alters the reactivity and the properties of the resulting polymer compared to the diacrylate version. |
| Ethylene Oxide | C₂H₄O | Used for ethoxylation of BPA. wikipedia.org The length of the ethoxy chain (degree of ethoxylation) directly impacts the viscosity, flexibility, and hydrophilicity of the final diacrylate monomer. sigmaaldrich.com |
| Glycerol | C₃H₈O₃ | Used to produce Bisphenol A glycerolate, the precursor for BPA.GDA. mdpi.com The glycerol moiety introduces hydroxyl groups and increases the flexibility of the monomer. |
The choice of bisphenol analogue also has a significant impact. For instance, replacing Bisphenol A with Bisphenol F (BPF), which has a methylene (B1212753) bridge instead of a propane-2,2-diyl group, results in monomers with reduced hydrophobicity and different steric properties. mdpi.com
Purification Methodologies for this compound Monomers
The purification of this compound and its derivatives is a critical step to ensure consistent quality and performance in their applications. However, purification can be challenging due to the high viscosity of the monomers and the presence of a complex mixture of isomers and oligomers. njit.edu
For the precursor Bisphenol A , purification is often achieved through recrystallization. atamanchemicals.com Common solvent systems include aqueous ethanol (B145695) or a mixture of acetic acid and water. atamanchemicals.com Washing the crude product with toluene (B28343) is also employed to remove unreacted phenol. atamanchemicals.com
For the final diacrylate monomers , several techniques are employed:
Chromatography: Preparative scale normal phase liquid chromatography, using a silica (B1680970) column and a mobile phase like a mixture of dichloromethane (B109758) and ethyl acetate, has been successfully used to purify dental monomers like Bis-GMA. researchgate.net High-performance liquid chromatography (HPLC) is also used, not only for analysis but also for purification on a smaller scale. nih.gov
Distillation: Vacuum distillation can be used to purify some of the more volatile components or to remove residual solvents and catalysts. mdpi.com For instance, after synthesis, a solution might be purified by distillation at elevated temperatures (e.g., 70°C) and reduced pressure. mdpi.com
Washing and Extraction: Simple washing steps are crucial throughout the process. For example, after a condensation reaction that produces a salt byproduct (like triethylamine (B128534) hydrochloride), filtration is used to remove the solid salt. mdpi.com The organic solution is then often washed with deionized water to remove any remaining dissolved salts. mdpi.com Solid-phase extraction is another technique used to remove salts and other impurities. kuleuven.be
The presence of unreacted substrates, by-products, and catalysts can affect the storage stability, reactivity, and final properties of the cured material, making these purification steps essential for high-performance applications. arcjournals.org
Polymerization Mechanisms and Kinetics of Bisphenol a Diacrylate Systems
Free Radical Polymerization of Bisphenol A Diacrylate
Free radical polymerization is a primary method for curing this compound (BPA-DA) based systems. This chain reaction process involves initiation, propagation, and termination steps, leading to the formation of a highly crosslinked polymer network. mdpi.com
The initiation of free radical polymerization in BPA-DA systems can be triggered by either light (photopolymerization) or heat (thermal polymerization), requiring specific initiating molecules.
Photoinitiators: These compounds generate reactive radical species upon exposure to light, typically in the ultraviolet (UV) or visible range. wordpress.com They are categorized into two main types:
Type I Photoinitiators (α-cleavage): These initiators, such as acylphosphine oxides and bisacylphosphine oxides, undergo unimolecular bond cleavage to form free radicals. google.commdpi.com For instance, 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) is a common Type I photoinitiator. wordpress.com
Type II Photoinitiators (Hydrogen Abstraction): These systems consist of a sensitizer (B1316253) (e.g., camphorquinone) and a co-initiator, often a tertiary amine. wordpress.commdpi.com The sensitizer absorbs light and then abstracts a hydrogen atom from the co-initiator to create the initiating radical. mdpi.com The camphorquinone (B77051)/amine system is widely used, especially in dental applications. kpi.uamerckmillipore.com
Thermal Initiators: These molecules decompose at elevated temperatures to produce free radicals. Peroxides and azo compounds are the two main families of thermal initiators. researchgate.net A common example is benzoyl peroxide (BPO), which is often used in conjunction with an amine co-initiator in redox initiating systems. acs.orgmdpi.com
Interactive Table: Common Initiators for this compound Polymerization
| Initiator Type | Class | Specific Compound | Initiation Method |
| Photoinitiator | Type I (α-cleavage) | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | UV Light |
| Photoinitiator | Type I (α-cleavage) | Acylphosphine oxides | UV/Visible Light |
| Photoinitiator | Type II (H-abstraction) | Camphorquinone (CQ) / Amine | Visible Light |
| Thermal Initiator | Peroxide | Benzoyl Peroxide (BPO) | Heat |
Mechanisms of Radical Generation and Propagation
The process begins with the generation of primary radicals from the initiator. mdpi.com In photopolymerization, the initiator molecule absorbs a photon and cleaves, as seen with Type I photoinitiators, or interacts with a co-initiator to form radicals, as in Type II systems. wordpress.commdpi.com For thermal initiation, heat causes the homolytic cleavage of the initiator, like benzoyl peroxide, into two radicals. researchgate.net
Once formed, these primary radicals attack the vinyl group (C=C double bond) of a BPA-DA monomer, initiating the polymerization. This creates a new, larger radical species. mdpi.com The propagation phase involves a rapid succession of these radical addition reactions, where the newly formed radical attacks another monomer, adding it to the growing polymer chain. researchgate.net This chain reaction continues, leading to the formation of long polymer chains. Due to the difunctional nature of BPA-DA (having two acrylate (B77674) groups), the growing chains can crosslink with each other, forming a three-dimensional network.
Rp = kp[M](Ri / kt)^1/2
Where:
Rp is the rate of polymerization.
kp is the rate constant for propagation.
[M] is the monomer concentration.
Ri is the rate of initiation.
kt is the rate constant for termination.
For photopolymerization, the rate of initiation (Ri) is proportional to the absorbed light intensity (Iabs) and the quantum yield (Φ) for radical formation. researchgate.net For thermal polymerization, Ri depends on the thermal decomposition rate of the initiator and its efficiency.
Kinetic parameters such as the rate constants (kp and kt) and activation energies can be determined experimentally using techniques like differential scanning calorimetry (DSC) and real-time Fourier transform infrared (FTIR) spectroscopy. researchgate.netresearchgate.net Isoconversional methods (model-free kinetics) can be applied to DSC data to determine the activation energy as a function of conversion without assuming a specific reaction model. researchgate.netresearchgate.net
Interactive Table: Kinetic Parameters for Dimethacrylate Polymerization
| Parameter | Description | Method of Determination | Typical Value Range |
| kp | Propagation rate constant | Pulsed-laser polymerization, DSC | 10^2 - 10^4 L mol⁻¹ s⁻¹ |
| kt | Termination rate constant | Electron spin resonance (ESR), DSC | 10^6 - 10^8 L mol⁻¹ s⁻¹ |
| Ea | Activation energy | Isothermal DSC, Isoconversional analysis | 10 - 90 kJ mol⁻¹ researchgate.netresearchgate.net |
Influence of Temperature on Polymerization Kinetics
Temperature has a significant impact on the kinetics of BPA-DA polymerization. kpi.ua Generally, increasing the temperature leads to an increased rate of polymerization. tue.nl This is due to several factors:
Increased Initiator Decomposition: For thermal initiators, higher temperatures lead to a faster rate of decomposition and thus a higher concentration of initiating radicals.
Increased Mobility: As temperature rises, the viscosity of the monomer system decreases, leading to increased mobility of the monomer molecules and growing polymer chains. This facilitates both the propagation and termination steps. kpi.ua
Arrhenius Relationship: The rate constants for initiation, propagation, and termination all generally follow the Arrhenius equation, increasing with temperature.
The polymerization of difunctional monomers like BPA-DA is characterized by two important physical transitions: gelation and vitrification.
Gelation: This is the point at which a macroscopic, crosslinked network (a "gel") begins to form. vot.pl At the gel point, the viscosity of the system increases dramatically. The mobility of the large, gel-bound radicals is significantly reduced, which leads to a sharp decrease in the termination rate constant (kt). This phenomenon, known as the Trommsdorff effect or autoacceleration, results in a rapid increase in the polymerization rate. vot.pl
Vitrification: As the polymerization proceeds, the glass transition temperature (Tg) of the developing network increases. nih.gov Vitrification occurs when the Tg of the network approaches the curing temperature. vot.pl At this point, the system transitions from a rubbery state to a glassy state. The mobility of the monomer and the growing polymer chains becomes severely restricted by the lack of free volume, causing a dramatic decrease in the propagation rate constant (kp). kpi.uaacs.org The reaction then becomes diffusion-controlled and slows down significantly, often leading to incomplete conversion. researchgate.netnih.gov This final stage of polymerization can extend over a long period as the reaction is limited by the slow diffusion of remaining reactants within the glassy matrix. nih.gov
Photopolymerization of this compound
Photopolymerization offers a high degree of control over the curing process, as the initiation can be started and stopped almost instantly by controlling the light source. kpi.ua This technique is widely used for BPA-DA systems in applications like coatings and dental restoratives. kpi.uamerckmillipore.com
The kinetics of photopolymerization are influenced by factors such as the type and concentration of the photoinitiator, the intensity of the light source, and the chemical structure of the monomers in the formulation. researchgate.netacs.org For example, the reactivity of BPA-DA resins can be influenced by the addition of diluent monomers, which affect the viscosity and hydrogen bonding interactions within the system. acs.org
Studies using differential photocalorimetry have shown that the polymerization rate typically increases rapidly to a maximum and then decreases as the monomer is consumed and vitrification sets in. kpi.ua The final conversion is often limited by the vitrification process, where the increasing glass transition temperature of the network restricts further reaction at the curing temperature. kpi.uaresearchgate.net
Ultraviolet (UV) Light-Initiated Polymerization
The photopolymerization of this compound (BPA-DA) and its derivatives is a rapid and energy-efficient process initiated by UV radiation. wm.edu This method is widely used in applications like coatings and dental materials. The polymerization kinetics of these systems are complex and influenced by several factors, including light intensity, photoinitiator concentration, and temperature. wm.eduresearchgate.net
The process begins with the absorption of UV light by a photoinitiator, which then generates free radicals. These radicals initiate the polymerization of the acrylate or methacrylate (B99206) groups of the BPA-DA monomers, leading to the formation of a cross-linked polymer network. researchgate.net The rate of polymerization typically increases with higher light intensity and photoinitiator concentration up to a certain point, after which it may level off or even decrease due to inner filter effects or radical-radical recombination. mdpi.com
Studies on ethoxylated Bisphenol A dimethacrylate (CD540) have utilized photo-bleaching initiators like bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (Irgacure 819) to better understand the cure kinetics in both thin and thick samples. wm.edu The kinetics of photopolymerization can be monitored using techniques like photo-differential scanning calorimetry (photo-DSC), which measures the heat flow during the reaction. mdpi.com Research on Bisphenol A glycerolate diacrylate (BPA.GDA) has also been conducted using UV initiators like 2,2-dimethoxy-2-phenylacetophenone (Irqacure® 651). nih.govdntb.gov.ua
The polymerization rate exhibits an autoacceleration phase, particularly in viscous systems like those containing Bisphenol A-based oligomers, due to diffusion-controlled termination reactions. researchgate.net However, the final monomer conversion may be limited by the segmental mobility of the developing network. researchgate.net
Visible Light-Initiated Polymerization
Visible light-initiated polymerization of this compound systems is of significant interest, particularly in dental applications, due to the deeper penetration of visible light compared to UV light and reduced potential for tissue damage. acs.orgpsu.edu These systems typically employ a two-component or three-component photoinitiator system. radtech.org
A common photoinitiator system for visible light curing is the combination of camphorquinone (CQ) as the photosensitizer and an amine, such as 2-(dimethylamino)ethyl methacrylate (DMAEM), as a co-initiator. acs.orgpsu.edu Upon exposure to blue light (around 470 nm), CQ is excited and interacts with the amine to generate free radicals that initiate the polymerization of the dimethacrylate monomers. acs.org
The kinetics of visible light-initiated polymerization of monomers like bisphenol-A bis(2-hydroxyethyl ether) dimethacrylate (bisHDMA) show a rapid increase in the extent of reaction upon illumination, which then slows down as the network vitrifies. acs.org The polymerization rate is influenced by the concentration of the initiator components and the light intensity. psu.edu
Recent research has explored alternative and more efficient photoinitiating systems. For instance, pyrromethene dyes have demonstrated high polymerization efficiency in three-component systems with an amine and a triazine redox additive. radtech.org Additionally, systems based on silyl (B83357) radicals have shown good ability to sensitize iodonium (B1229267) salt decomposition for free-radical and cationic photopolymerization. radtech.org Studies comparing Type 1 (e.g., TPO) and Type 2 (e.g., CQ/Amine) photoinitiators have shown that TPO can lead to more efficient monomer conversion. nih.gov
Depth of Cure and Light Penetration Dynamics in Photocurable Resins
The depth of cure is a critical parameter in the photopolymerization of resins, as it determines the maximum thickness of material that can be effectively cured. nih.govincurelab.com It is particularly crucial in applications like dental restorations and 3D printing where uniform and complete curing through the material's volume is essential for optimal mechanical properties and biocompatibility. nih.govprotoresins.com
Several factors influence the depth of cure:
Light Intensity and Exposure Time: The depth of cure is directly dependent on the intensity of the light source and the duration of exposure. nih.govnih.gov Increasing either of these parameters generally leads to a greater depth of cure.
Wavelength of Light: The type of UV light affects the depth of cure. permabond.com Lamps with a high intensity peak below 365 nm can cause rapid surface curing, which may block light from penetrating deeper into the material. permabond.com In contrast, lamps with peaks closer to the visible range (around 385 nm or higher) allow for more uniform and deeper curing. permabond.com
Photoinitiator Type and Concentration: The choice and concentration of the photoinitiator play a significant role. researchgate.netincurelab.com An optimal concentration exists to maximize the cure depth; too low a concentration results in insufficient radical generation, while too high a concentration can lead to excessive light absorption at the surface, hindering penetration. researchgate.net
Resin Composition: The opacity of the resin, including the presence of pigments, fillers, and other additives, can scatter or absorb light, thereby reducing the depth of cure. protoresins.com For example, the type of filler (hybrid vs. microfill) and the shade of the composite can influence the cure at different depths. nih.gov
Substrate Properties: The nature of the substrate on which the resin is cured can also have an effect. permabond.com Some substrates may reflect or absorb UV light, impacting the amount of light that reaches the adhesive. permabond.com
A theoretical model has been developed that quantitatively agrees with experimental results from Knoop hardness measurements, which show a rapid decrease in the degree of cure at a certain depth below the surface. nih.gov At greater depths (2 mm and more), source intensity and exposure duration become the most dominant factors influencing the extent of cure. nih.gov
Thermal Polymerization of this compound Formulations
Thermal polymerization of this compound (BPA-DA) formulations is an alternative to photopolymerization, initiated by heat rather than light. This process typically involves the use of a thermal initiator, such as benzoyl peroxide (BP), which decomposes upon heating to generate free radicals. revmaterialeplastice.ro
The kinetics of thermal polymerization can be studied using techniques like differential scanning calorimetry (DSC), which measures the heat evolved during the reaction. nih.gov The rate of polymerization and the final conversion are influenced by factors such as the temperature, the type and concentration of the initiator, and the chemical structure of the monomers. kpi.ua
For instance, the thermal degradation and polymerization kinetics of various polymers, including those based on diacetylenes and bisphenol F epoxy, have been investigated using thermal analysis techniques. nih.govornl.gov In the context of BPA-DA systems, studies have been conducted on the copolymerization of bisphenol A glycerolate dimethacrylate (BisGMA) with other monomers, initiated by benzoyl peroxide at elevated temperatures (e.g., 80°C). researchgate.net
The thermal stability of the resulting polymers is an important consideration. Thermogravimetric analysis (TGA) can be used to study the thermal degradation behavior of these materials. nih.govdiva-portal.org For example, TGA has been used to investigate the thermal stability of copolymers of bisphenol A glycerolate diacrylate with styrene (B11656) and lignin (B12514952) components. diva-portal.org The degradation mechanism of materials containing bisphenol A structures, like polycarbonates and BPA.GDA copolymers, often involves the formation of aromatic compounds such as phenol (B47542), toluene (B28343), and benzene (B151609). nih.gov
Copolymerization Studies Involving this compound
This compound (BPA-DA) and its derivatives are frequently copolymerized with other monomers to tailor the properties of the final polymer network. These studies are crucial for developing materials with specific characteristics for various applications, including dental composites, adhesives, and coatings. revmaterialeplastice.rotandfonline.commdpi.com
Common comonomers for BPA-DA and its analogue, bisphenol A glycerolate dimethacrylate (BisGMA), include:
Urethane (B1682113) dimethacrylate (UDMA): The copolymerization of BisGMA and UDMA is extensively studied for dental resin applications. revmaterialeplastice.roresearchgate.net
Triethylene glycol dimethacrylate (TEGDMA): This monomer is often used as a reactive diluent to reduce the high viscosity of BisGMA. psu.edumdpi.com
Ethylene (B1197577) glycol dimethacrylate (EGDMA): Used as a crosslinking monomer in copolymerization with monomers like methyl methacrylate (MMA), with Bisphenol A glycerolate diacrylate (BPA.GDA) also being used in parallel systems. nih.govdntb.gov.ua
Divinyl benzene (DVB): Copolymerized with bisphenol A dimethacrylate (BADM) to create imprinted polymers with selective recognition for bisphenol A. tandfonline.com
Styrene (St): Used as a reactive diluent in the preparation of biocomposites with BPA.GDA and lignin. mdpi.com
N-vinyl-2-pyrrolidone (NVP): Employed as a reactive diluent for bisphenol A epoxy diacrylates. researchgate.net
Dimethyl vinylphosphonate (B8674324) (DMVP): Copolymerized with bisphenol A ethoxylate dimethacrylate (BEMA) to create polymers with potential as conducting materials. researchgate.net
The properties of the resulting copolymers, such as mechanical strength, thermal stability, and biocompatibility, are dependent on the reactivity of the individual monomers and their molar ratios in the initial mixture. revmaterialeplastice.romdpi.com
Monomer Reactivity Ratio Determination
Monomer reactivity ratios (r1 and r2) are key parameters in copolymerization that describe the relative reactivity of the propagating radical towards the two different monomers in the system. revmaterialeplastice.ro They provide valuable information about the copolymer structure, composition, and monomer sequence. revmaterialeplastice.roresearchgate.net
Several methods are used to determine reactivity ratios, including:
Fineman-Ross method: A linearization method used to estimate r1 and r2 from experimental data. revmaterialeplastice.roresearchgate.net
Copolymer composition equation: Another method to calculate the reactivity ratios. revmaterialeplastice.roresearchgate.net
Computational programs (e.g., ProCop): These programs can be used to establish the values for the reactivity ratios based on experimental data. revmaterialeplastice.roresearchgate.net
For the copolymerization of urethane dimethacrylate (UDMA, M1) and bisphenol A glycerolate dimethacrylate (BisGMA, M2), the reactivity ratios have been determined using Fourier-transform infrared spectroscopy (FTIR) to monitor the reaction progress. revmaterialeplastice.roresearchgate.net The results from these studies indicate that the system forms a statistical copolymer. revmaterialeplastice.ro
Interactive Data Table: Reactivity Ratios for UDMA-BisGMA Copolymerization
This table presents the monomer reactivity ratios for the copolymerization of Urethane Dimethacrylate (UDMA) and Bisphenol A Glycerolate Dimethacrylate (BisGMA).
| Method | r1 (UDMA) | r2 (BisGMA) | r1 * r2 |
| Fineman-Ross | 0.145 | 0.749 | 0.109 |
| Copolymer Composition | 0.139 | 0.870 | 0.121 |
Data sourced from studies on the copolymerization of UDMA and BisGMA. revmaterialeplastice.roresearchgate.net
The value of r1 being less than 1 suggests that the UDMA radical prefers to react with a BisGMA monomer over another UDMA monomer. Conversely, r2 being close to 1 indicates that the BisGMA radical has a similar reactivity towards both monomers. The product of r1 and r2 being less than 1 confirms that the system tends towards the formation of a random or statistical copolymer rather than an alternating or block copolymer. revmaterialeplastice.ro
Impact of Comonomer Structure on Polymerization Behavior
The structure of comonomers plays a pivotal role in the polymerization behavior of this compound (BADA) systems. The introduction of different comonomers can alter the polymerization kinetics, the final conversion of the monomers, and the properties of the resulting polymer network.
In dimethacrylate systems, such as those involving Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), a structural analog of BADA, the addition of a reactive diluent like triethylene glycol dimethacrylate (TEGDMA) significantly impacts polymerization. nist.govnih.gov The lower viscosity of TEGDMA enhances the mobility of the reacting species, which can lead to an increase in the rate of polymerization and a higher degree of conversion compared to the homopolymerization of the more viscous Bis-GMA. nist.govnih.gov However, the concentration of the comonomer is crucial. For instance, in Bis-GMA/TEGDMA systems, a 60-40 mol% composition has been shown to optimize the initial viscosity, delaying autoacceleration to a point where it coincides with high radical concentrations, thus maximizing the polymerization rate. nih.gov
The chemical structure of the comonomer, including the presence of functional groups and the length of the polymer chain, also dictates the properties of the final network. For example, the presence of hydroxyl groups in Bis-GMA contributes to hydrogen bonding, which can restrict mobility and limit the final conversion. nih.gov The use of monofunctional monomers, such as stearyl methacrylate (SMA), in place of multifunctional ones like TEGDMA, can lead to the formation of more linear polymers and reduce crosslinking density. mdpi.com This, in turn, affects the mechanical properties of the resulting polymer. mdpi.com
Furthermore, studies on copolymerizations of various multi-ethylene glycol dimethacrylate monomers have shown that optimizing the copolymer composition can significantly increase the maximum conversion and maintain mechanical properties. researchgate.net For example, adding up to 30 wt% of poly(ethylene glycol) 600 dimethacrylate to diethylene glycol dimethacrylate was found to increase conversion without compromising strength. researchgate.net This highlights the intricate relationship between comonomer structure, polymerization kinetics, and the ultimate characteristics of the polymer network.
Interpenetrating Polymer Network (IPN) Formation with this compound
Interpenetrating Polymer Networks (IPNs) are complex structures where two or more polymer networks are at least partially interlaced on a molecular scale without covalent bonds between them. researchgate.netmdpi.com The formation of IPNs involving this compound or its derivatives, often in combination with epoxy resins like diglycidyl ether of bisphenol A (DGEBA), has been a subject of significant research. nycu.edu.twrevmaterialeplastice.ro These materials are of interest because they can exhibit a combination of properties from the constituent polymers, such as the strength of the acrylate network and the flexibility of the epoxy network. researchgate.net
The properties of the final IPN are highly dependent on the composition of the two networks, the miscibility of the components, and the kinetics of their formation. dtic.milgovinfo.gov The process often leads to phase-separated or microphase-separated morphologies, which play a crucial role in determining the material's final properties. dtic.milgovinfo.govcnrs.fr
Simultaneous and Sequential Polymerization Strategies
The synthesis of IPNs can be carried out using either simultaneous or sequential polymerization strategies, and the chosen method significantly influences the final network structure and properties. dtic.milgovinfo.gov
Simultaneous Interpenetrating Polymer Networks (SINs): In this approach, the monomers for both networks are mixed and then polymerized at the same time, but by independent and non-interfering routes. researchgate.net For example, a mixture of an acrylate and an epoxy can be cured simultaneously using both radical and cationic photoinitiators under UV irradiation. mdpi.com Another approach involves blending BisGMA and DGEBA with their respective initiators, such as azobisisobutyronitrile (AIBN) for the acrylate and an anionic initiator for the epoxy, and then curing the mixture thermally. revmaterialeplastice.ro The simultaneous formation of the networks leads to a high degree of interpenetration.
The choice between simultaneous and sequential strategies allows for the tailoring of the IPN's properties. For instance, sequential polymerization can be used to control the phase morphology, while simultaneous curing can lead to materials with a high degree of network entanglement. cnrs.frmdpi.com
Kinetic Studies of IPN Formation
Kinetic studies of IPN formation are essential for understanding how the two polymerization reactions influence each other and the final network structure. Research has shown that the presence of one polymerizing system can affect the kinetics of the other.
In a study of a simultaneous IPN system of Bisphenol-A diacrylate (BADA) and diglycidyl ether of bisphenol-A (DGEBA), the cure kinetics were monitored using Fourier-transform infrared spectroscopy (FTIR). nycu.edu.tw The results indicated that the IPN exhibited decreased rate constants and increased activation energies compared to the individual components. nycu.edu.tw This was attributed to the chain entanglements between the two developing networks, which create a sterically hindered environment and restrain chain mobility. nycu.edu.tw
The following table summarizes the kinetic parameters for the polymerization of pure BADA and a 50/50 BADA/DGEBA IPN:
| System | Temperature (°C) | Apparent Rate Constant (k) | Activation Energy (Ea) |
| Pure BADA | 65 | - | - |
| 70 | - | - | |
| 75 | - | - | |
| 80 | - | - | |
| BADA/DGEBA=50/50 IPN | 65 | Lower than pure BADA | Higher than pure BADA |
| 70 | Lower than pure BADA | Higher than pure BADA | |
| 75 | Lower than pure BADA | Higher than pure BADA | |
| 80 | Lower than pure BADA | Higher than pure BADA |
Data derived from kinetic studies. nycu.edu.tw
Similarly, in sequential IPN formation, the pre-existence of one polymer network has a significant effect on the polymerization of the second monomer. researchgate.net The first network can act as a physical barrier, hindering the diffusion of the second monomer and its reactive species, which can lead to a reduced polymerization rate. researchgate.netcnrs.fr
The dilution effect of one monomer on the other also plays a role. For example, the polymerization rate of an acrylate can be reduced when diluted with an epoxy monomer. researchgate.net Conversely, the epoxy polymerization rate can be strongly influenced by temperature. researchgate.net Understanding these kinetic interactions is crucial for controlling the morphology and achieving the desired properties in IPN materials.
Polymer Network Formation and Structural Characterization
Crosslinking Density and Network Development in Bisphenol A Diacrylate Polymers
The development of the polymer network in this compound-based systems is a complex process leading to a densely cross-linked, glassy polymer. nih.gov The crosslink density, a measure of the number of crosslinks per unit volume, is a fundamental parameter that dictates the material's properties. nih.govresearchgate.net In dimethacrylate polymerizations, the network grows and becomes more dense as the reaction progresses. nih.govelsevierpure.com The theoretical crosslink density is inversely related to the length of the monomer molecule; shorter distances between the reactive double bonds lead to a higher potential crosslink density. nih.gov
The degree of double bond conversion (DC) is a primary factor defining the final network structure of dimethacrylate polymers. nih.gov However, the conversion is never fully complete, with typical dental composites achieving a DC of 50–75%. nih.gov For bulky monomers like Bis-GMA, homopolymerization may result in a DC of less than 50%. nih.gov
As monomer conversion progresses, the polymer network becomes more dense. nih.govresearchgate.net This increased density is evidenced by a decrease in free volume within the polymer structure and reduced weight loss after extraction with solvents. nih.govelsevierpure.com Studies on Bis-GMA/TEGDMA co-polymerizations show a linear relationship between increasing monomer conversion and decreasing free volume. nih.govresearchgate.net The diffusion of monomers becomes restricted as the network tightens, which eventually limits the final degree of conversion. scientific.net This diffusion-controlled kinetic phase dominates much of the polymerization process. scientific.net
The table below illustrates the typical relationship between monomer conversion and network properties for a Bisphenol A-based dimethacrylate system.
| Monomer Conversion (%) | Relative Crosslink Density | Free Volume (Arbitrary Units) |
| 20 | Low | 10 |
| 40 | Medium | 7 |
| 60 | High | 4 |
| 80 | Very High | 2 |
This table is interactive and represents the general trend that as monomer conversion increases, the crosslink density increases while the free volume within the polymer network decreases.
Crosslink density is strongly correlated with the thermo-mechanical properties of the resulting polymer. researchgate.netchemrxiv.org Generally, a higher cross-linking density leads to increased stiffness, a higher modulus of elasticity, and greater resistance to solvents. researchgate.netdtic.mil An increase in crosslink density reduces the possibility of polymer chain reorganization, which consequently increases the material's modulus. nih.gov
However, the relationship is not always linear and can be influenced by other structural factors. For instance, in Bis-GMA/TEGDMA systems, the crosslink density increases with TEGDMA content up to a certain limit (around 50 wt%) before decreasing. nih.gov While higher crosslink density enhances mechanical strength and durability, it can also lead to more brittle materials. researchgate.net The cohesive energy density of the network components has been suggested as a better predictor of mechanical properties than crosslink density alone. researchgate.net
The following table demonstrates the correlation between crosslink density and key material properties.
| Crosslink Density (mol/m³) | Elastic Modulus (GPa) | Swelling in Solvent (%) | Hardness (Arbitrary Units) |
| Low | 1.5 | 25 | 40 |
| Medium | 2.5 | 15 | 60 |
| High | 3.5 | 8 | 85 |
| Very High | 4.2 | 4 | 95 |
This interactive table shows that increasing the crosslink density typically results in a higher elastic modulus and hardness, while decreasing the polymer's tendency to swell in a solvent.
Morphology of this compound Polymer Networks
The polymerization of multifunctional monomers like this compound does not result in a perfectly uniform network. Instead, it leads to a structurally heterogeneous morphology. scientific.net This heterogeneity arises because the polymerization process is not uniform throughout the material, leading to regions with varying crosslink densities. nih.gov
During the early stages of polymerization, highly cross-linked regions known as microgels are formed. scientific.net These microgels act as nuclei for further network growth. As the reaction proceeds, these microgels grow and eventually connect to form the bulk polymer network. nih.gov The flexibility of the monomer backbone can promote the formation of these structural heterogeneities. scientific.net For example, the addition of a flexible monomer like TEGDMA to a rigid monomer like Bis-GMA can increase the tendency to form microgels. nih.gov This is due to a higher likelihood of cyclization reactions, which can compromise the packing density of the polymer and lead to a looser network structure. nih.gov The supramolecular structure of the final network is often characterized by the dimensions of these microgel agglomerates. nih.gov
Role of Hydrogen Bonding in Network Formation and Properties
Hydrogen bonding plays a significant role in the properties of polymers derived from Bisphenol A analogues like Bis-GMA, which contains hydroxyl groups. nih.govnih.gov These non-covalent interactions act as physical crosslinks, supplementing the covalent crosslinks formed during polymerization. nih.gov
The presence of strong hydrogen bonds, particularly intermolecular ones, dramatically increases the monomer's viscosity. nih.gov The high viscosity of Bis-GMA, for example, is attributed to strong hydrogen bonding between its hydroxyl groups. nih.gov This high viscosity can hinder molecular mobility, leading to a lower degree of conversion during polymerization. nih.gov
Despite potentially lowering the final conversion, hydrogen bonding can favorably affect the mechanical properties of the polymer network. nih.gov The strong physical crosslinks provided by hydrogen bonds can reinforce the network, leading to comparable or even superior mechanical strength compared to polymers with higher conversion but weaker intermolecular forces. nih.govnih.gov In Bis-GMA polymers, these hydrogen bonding interactions serve as non-covalent physical crosslinks that enhance the material's strength. nih.gov
Free Volume Evolution During Polymerization and its Relationship to Network Structure
The transition from monomer to a densely crosslinked polymer network in this compound and related dimethacrylates is accompanied by significant changes in the internal structure, notably the evolution of free volume. Free volume consists of the unoccupied space between polymer chains and side groups. nih.gov This sub-nanometer scale void space is crucial as it facilitates molecular and cooperative motion within the polymer. nih.gov The size and concentration of these free volume pores are intrinsically linked to the polymerization kinetics, monomer conversion, and the final architecture of the polymer network. nih.govresearchgate.net
The chemical structure of the monomers involved also influences free volume evolution. For instance, in co-polymerizations of BisGMA with a more flexible diluent monomer like triethylene glycol dimethacrylate (TEGDMA), the relationship becomes more complex. Initially, the addition of the flexible monomer can lead to higher conversion rates and thus a decrease in free volume. nih.gov However, at higher concentrations, the increased flexibility and tendency to form microgels can lead to a looser network structure and an increase in the size of free volume pores, despite a high degree of conversion. nih.govnih.gov
The table below illustrates the relationship between polymerization time, monomer conversion, and free volume for a BisGMA/TEGDMA (60/40 mol%) system, demonstrating the typical trend observed during network formation.
| Irradiation Time (s) | Monomer Conversion (%) | Free Volume (ų) |
|---|---|---|
| 10 | 45.1 | 295.8 |
| 20 | 54.3 | 287.2 |
| 40 | 62.8 | 275.9 |
| 100 | 70.1 | 266.3 |
| 600 | 75.4 | 259.1 |
Data is illustrative, based on trends reported in scientific literature for BisGMA/TEGDMA systems. nih.gov
Sol-Gel Transition and Sol Fraction Analysis
The polymerization of this compound is characterized by a critical event known as the sol-gel transition. This transition marks the transformation of the reacting liquid monomer mixture (the "sol") into a solid-like, three-dimensional network (the "gel") that spans the entire system. rheologylabs.com The point at which this infinite network first appears is called the gel point. rheologylabs.com Before the gel point, the system consists of a solution of branched polymers of varying sizes. After the gel point, the system is composed of the gel network and a soluble fraction, known as the "sol," which consists of unreacted monomers and polymer chains not incorporated into the network. nih.gov
The sol-gel transition is a pivotal phenomenon that dictates the final properties of the material. nih.gov From a rheological perspective, the gel point is often identified by the crossover point of the storage modulus (G') and the loss modulus (G''), where the material shifts from predominantly viscous (liquid-like) to predominantly elastic (solid-like) behavior. rheologylabs.com
Following polymerization, the resulting network is not perfect and always contains a certain amount of this soluble sol fraction. nih.gov The amount of sol is a critical indicator of the efficiency of the curing process. A high sol fraction signifies incomplete polymerization and a low degree of conversion, which can compromise the material's mechanical and chemical properties. nih.gov For many applications, a degree of conversion of at least 55% is considered necessary to minimize the sol fraction and ensure clinical success in dental applications. nih.gov
The analysis of the sol fraction is a fundamental method for characterizing the structure of the polymer network. This is typically performed by solvent extraction. nih.gov The cured polymer is immersed in a suitable solvent, such as dichloromethane (B109758), for an extended period. nih.gov The solvent dissolves the sol fraction (unreacted monomers and non-crosslinked polymer chains), which can then be separated from the insoluble gel network. nih.gov After extraction, the remaining gel is dried to a constant mass. The difference between the initial mass and the final mass of the dried gel represents the mass of the sol fraction. The gel fraction is then calculated as the final mass divided by the initial mass, often expressed as a percentage. rsc.org
Further analysis of the extracted sol using techniques like proton nuclear magnetic resonance (¹H-NMR) can provide detailed information about its composition, revealing the relative amounts of unreacted monomers and different types of oligomeric species. nih.gov Research on dimethacrylate networks shows a clear inverse relationship between the degree of conversion and the sol fraction; as polymerization progresses to higher conversion levels, the network becomes more extensive and dense, resulting in a decrease in the amount of extractable sol. nih.gov
The table below presents typical data showing the effect of monomer conversion on the sol fraction for a dimethacrylate polymer network.
| Monomer Conversion (%) | Sol Fraction (wt%) | Gel Fraction (wt%) |
|---|---|---|
| 50 | ~15-20 | ~80-85 |
| 60 | ~8-12 | ~88-92 |
| 70 | ~3-6 | ~94-97 |
| 80 | <3 | >97 |
Data is illustrative, representing typical trends observed in dimethacrylate polymerization studies where higher conversion leads to a lower sol fraction. nih.govnih.govrsc.org
Advanced Material Applications Utilizing Bisphenol a Diacrylate
Bisphenol A Diacrylate in Coatings and Adhesives
The utility of this compound-based resins in coatings and adhesives stems from their excellent adhesion, hardness, and chemical resistance. These characteristics make them suitable for demanding applications on substrates including wood, plastic, metal, and paper.
This compound and its derivatives, such as Bisphenol A epoxy acrylate (B77674) and Bisphenol A glycerolate diacrylate, are principal oligomers in ultraviolet (UV)-curable coating formulations. These systems offer significant advantages, including rapid curing, solvent-free compositions, and energy efficiency. dergipark.org.tr The formulation typically involves the primary oligomer, a reactive diluent to control viscosity and reactivity, and a photoinitiator that initiates the polymerization reaction upon exposure to UV light. dergipark.org.tr
For example, a common formulation strategy involves blending a Bisphenol A derivative with a reactive diluent like 1,6-Hexanediol diacrylate (HDDA) to optimize the physical properties of the final coating. dergipark.org.tr The properties of such coatings can be further modified by introducing specialty monomers. In one study, the incorporation of 1H,1H,2H,2H-perfluorodecyl acrylate (PFOA) into a Bisphenol-A glycerolate diacrylate and HDDA system was investigated to enhance hydrophobicity and abrasion resistance. dergipark.org.trsemanticscholar.org While the addition of the fluorine-containing monomer slightly decreased adhesion and gloss, it significantly improved water repellency and resistance to abrasion. dergipark.org.trsemanticscholar.org
Below is a table summarizing the components of a sample UV-curable formulation and the resulting properties.
| Component | Function | Resulting Property |
| Bisphenol A glycerolate diacrylate | Primary Resin/Oligomer | Provides core hardness, chemical resistance, and durability. |
| 1,6-Hexanediol diacrylate (HDDA) | Reactive Diluent | Reduces viscosity for application and increases cross-link density. |
| Photoinitiator | Curing Agent | Initiates polymerization under UV light for rapid drying. |
| 1H,1H,2H,2H-perfluorodecyl acrylate (PFOA) | Additive/Modifier | Increases hydrophobicity and Taber abrasion resistance. |
The strong adhesion of bisphenol A-based epoxy adhesives to metal substrates is a result of complex interactions at the molecular level. advanceseng.comresearchgate.net Theoretical studies using density functional theory (DFT) to model the interaction between diglycidyl ether of bisphenol A (DGEBA), a representative epoxy adhesive molecule, and an iron (Fe) surface reveal the primary sources of adhesion. advanceseng.com
The dominant adhesion mechanism involves the formation of chemical bonds and strong intermolecular forces between the polymer and the metal substrate. advanceseng.comresearchgate.net Key findings from these studies indicate that:
The aromatic rings within the DGEBA structure play a significant role through dispersion interactions with the iron surface. advanceseng.com
The hydroxyl (-OH) groups in the epoxy molecule are crucial, forming strong coordinative bonds with the iron atoms on the substrate. The bond length between the oxygen atom of the hydroxyl group and an iron atom has been calculated to be approximately 2.160 Å, indicating a strong interaction. advanceseng.com
The orientation of the DGEBA molecule on the surface significantly impacts the adhesion energy. Configurations that maximize the interaction of both the aromatic rings and the hydroxyl groups with the surface yield the highest adhesion strength. advanceseng.comresearchgate.net
These chemical interactions at the adhesive-substrate interface are fundamental to the performance and durability of the bond in various applications. advanceseng.com
Additive Manufacturing (3D Printing) Resins Based on this compound
Bisphenol A derivatives are extensively used in photopolymer resins for additive manufacturing technologies like Stereolithography (SLA) and Digital Light Processing (DLP). nih.govjocpd.com These technologies rely on the precise, layer-by-layer curing of a liquid resin to construct complex three-dimensional objects. jocpd.com The inclusion of monomers like bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA) and bisphenol A ethoxylate dimethacrylate (Bis-EMA) is critical for achieving the desired mechanical properties in the final printed parts. nih.govnih.gov
Resins for SLA and DLP 3D printing are carefully balanced formulations designed to meet specific requirements for the printing process and the final application. nih.govresearchgate.net A typical formulation includes a base monomer or oligomer, a reactive diluent, and a photoinitiator. researchgate.netresearchgate.net
Base Monomers : Bisphenol A derivatives such as Bis-GMA or Bis-EMA are often used as the primary monomer. nih.govpreprints.org They provide the rigid backbone necessary for good mechanical strength and thermal stability in the cured object. nih.gov Bis-GMA is known for its high viscosity, which can be a limitation in high-resolution printing. nih.gov Consequently, derivatives like Bis-EMA, which has a similar structure but lower viscosity, are often employed. nih.govnih.gov
Photoinitiators : A photoinitiator, such as Diphenyl (2,4,6-trimethyl benzoyl) phosphine (B1218219) oxide (TPO), is included to absorb light energy (UV or visible) and generate the free radicals that initiate the polymerization of the acrylate groups. researchgate.net
The printability of a resin and the resolution of the final part are heavily influenced by the resin's physical properties, particularly its viscosity. nih.gov For successful SLA or DLP printing, the resin must have a viscosity low enough to allow it to flow and recoat the build platform between layers quickly and evenly. nih.gov
Viscosity Control : Resins based solely on high-viscosity monomers like Bis-GMA can be problematic, leading to reduced resolution as the thick liquid may not settle properly. nih.gov The use of lower-viscosity alternatives like Bis-EMA and the addition of diluents like TMPTMA are critical for formulating resins suitable for high-resolution printing. nih.gov Research has shown that adding TMPTMA can reduce the viscosity of a resin mixture by 30-50%. nih.gov
Resolution : The achievable resolution is a direct consequence of the resin formulation and the printer's capabilities. Studies have demonstrated that optimized Bis-EMA and TMPTMA-based resins can achieve excellent printing performance, with resolutions sufficient for fine features. researchgate.net For instance, resolutions of 200 μm for line patterns have been successfully achieved, which is suitable for applications requiring sophisticated detail. researchgate.net In other specialized formulations using bisphenol-A ethoxylate dimethacrylate, microchannels with diameters as small as 150 μm have been printed, showcasing the high-resolution potential of these materials. nih.govresearchgate.net
The chemical composition of the photopolymer resin directly dictates the mechanical properties of the final 3D-printed object. nih.gov By systematically varying the ratios of the constituent monomers and oligomers, materials with a wide range of properties, from flexible to rigid, can be engineered. nih.goveurekalert.org
In a study investigating resins formulated with Bis-EMA, urethane (B1682113) oligomers, and TMPTMA, it was found that the mechanical properties could be tuned by altering the weight ratio of Bis-EMA to the oligomer. nih.gov As the concentration of the urethane oligomer increased (and Bis-EMA decreased), the viscosity of the resin increased significantly. nih.gov This change in composition had a direct impact on the mechanical performance of the cured material. nih.govelsevierpure.com
The following table presents a summary of the mechanical properties achieved with these tunable resin systems.
| Property | Range of Achieved Values | Influence of Composition |
| Flexural Strength | 64 – 80 MPa | Varies with the specific ratio of Bis-EMA, TMPTMA, and urethane oligomers. nih.govelsevierpure.com |
| Surface Hardness | 40 – 60 HV | Dependent on the cross-link density, which is influenced by monomer choice. nih.govelsevierpure.com |
| Compression Strength | 15.6 – 29.1 MPa | Affected by the stiffness of the polymer network. nih.govelsevierpure.com |
| Tensile Strength | 3.3 – 14.5 MPa | Reflects the material's ability to withstand pulling forces. nih.govelsevierpure.com |
| Degree of Conversion | 30 – 60 % | Indicates the extent of polymerization, influenced by photoinitiator and diluent concentration. nih.govelsevierpure.com |
These findings demonstrate that this compound-based resins provide a versatile platform for additive manufacturing, enabling the fabrication of parts with tailored mechanical properties suitable for a variety of advanced engineering applications. nih.govdntb.gov.ua
Development of Composite Materials Incorporating this compound
The versatility of this compound and its derivatives allows for their incorporation into a variety of composite materials, leading to enhanced physical and mechanical properties. These composites find applications in diverse fields, from dentistry to advanced materials.
Integration with Inorganic Fillers and Reinforcements
This compound-based resins, particularly its derivatives like Bisphenol A glycidyl methacrylate (Bis-GMA) and Bisphenol A ethoxylate dimethacrylate (Bis-EMA), are frequently combined with inorganic fillers to create high-performance composites. These fillers are crucial for improving the mechanical strength, wear resistance, and other physical properties of the polymer matrix.
Commonly used inorganic fillers include silica (B1680970), zirconia, and various glasses (e.g., barium glass). The selection of the filler and its concentration significantly impacts the final properties of the composite. For instance, in dental resin composites, the integration of silanated inorganic glass fillers into a Bis-GMA/TEGDMA (triethylene glycol dimethacrylate) resin matrix is a standard practice to achieve materials with adequate strength for dental restorations. nih.gov Studies have shown that increasing the content of inorganic fillers in a resin matrix can significantly enhance mechanical properties while reducing polymerization shrinkage. nih.gov
For example, research on a BPA-free monomer, Bis-EFMA, as a replacement for Bis-GMA, demonstrated a clear correlation between filler content and mechanical properties. While not this compound itself, the principles of reinforcement are analogous. As the inorganic filler concentration was increased from 70 wt% to 76 wt%, a notable improvement in flexural strength, flexural modulus, and microhardness was observed. nih.govresearchgate.net
Table 1: Effect of Inorganic Filler Content on Mechanical Properties of a Resin Composite
| Filler Content (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Vickers Microhardness (VHN) |
| 70 | 110 | 8.5 | 60 |
| 72 | 120 | 9.5 | 65 |
| 74 | 130 | 10.5 | 70 |
| 76 | 140 | 11.5 | 75 |
This table is illustrative, based on general findings that show a positive correlation between filler content and the mechanical properties of resin composites. nih.gov
Alumina has also been explored as a reinforcing filler in Bis-GMA-based composites for dental applications to create stiffer materials suitable for posterior restorations. mdpi.com The use of dynamic mechanical analysis (DMA) has been instrumental in characterizing the viscoelastic properties of these alumina-filled composites, providing a more complete picture of their behavior compared to static tests. mdpi.com
Polymer-Filler Interface Characteristics
In composites based on this compound derivatives, the hydrophilic nature of many inorganic fillers can lead to a weak interaction with the typically hydrophobic resin matrix. researchgate.net To address this, surface modification of the fillers is a common practice. The most widely used method is the application of a silane (B1218182) coupling agent, such as γ-methacryloxypropyltrimethoxysilane (MPS). icm.edu.plresearchgate.net This coupling agent forms a chemical bridge between the inorganic filler and the polymer matrix, improving adhesion and hydrolytic stability. nih.gov
Research has shown that for composites with untreated fillers, gaps can form at the filler-resin interface when the material is cured under constrained shrinkage conditions. However, for composites with silane-treated fillers, no such gaps are observed, indicating a stronger interaction that can withstand the stresses of polymerization.
More advanced approaches to modifying the polymer-filler interface have also been investigated. One such method involves the use of functional nanogels to treat the filler surface. In a study using an ethoxylated bisphenol-A dimethacrylate-based resin, barium glass fillers were treated with aminosilanes and then covalently attached to reactive nanogels. This approach led to a significant reduction in polymerization stress by up to 20% without compromising the degree of conversion or the elastic modulus of the composite. icm.edu.pl This highlights the potential of engineering the resin-filler interphase to achieve improved material properties. icm.edu.pl
Lignin-Containing Polymer Biocomposites with this compound
In the pursuit of more sustainable materials, lignin (B12514952), an abundant natural aromatic polymer, has been investigated as a component in biocomposites. Research has been conducted on the preparation and characterization of lignin-containing polymer biocomposites using Bisphenol A glycerolate (1 glycerol (B35011)/phenol) diacrylate (BPA.GDA), a derivative of this compound, as the main monomer.
In these biocomposites, lignin can act as a filler. Studies have suggested that interactions occur between the hydroxyl groups of the unmodified lignin and the carbonyl groups of the acrylates. icm.edu.pl When lignin is modified, for instance with methacryloyl chloride, it can take part in the creation of the polymer network. icm.edu.pl The properties of these biocomposites are influenced by the lignin content and the type of reactive diluent used, such as 2-ethylhexyl acrylate (EHA).
The addition of lignin to the polymer network can affect its thermal resistance. Generally, the incorporation of lignin may reduce the degree of crosslinking, leading to a decrease in thermal stability. However, at lower concentrations (2.5 and 5% w/w), potential interactions between the acrylate and lignin functional groups can occur, while at higher concentrations (10 and 20% w/w), the role of lignin as a filler becomes more dominant.
Table 2: Thermal Decomposition Temperatures of Lignin-Containing Biocomposites
| Lignin Content (% w/w) | Td5% (°C) | Td10% (°C) | Td50% (°C) |
| 0 | 249 | 290 | 410 |
| 2.5 | 258 | 298 | 410 |
| 5 | 249 | 291 | 410 |
| 10 | 185 | 280 | 406 |
| 20 | 192 | 285 | 407 |
Td represents the temperature at which a certain percentage of weight loss occurs. Data is based on biocomposites of Bisphenol A glycerolate (1 glycerol/phenol) diacrylate and 2-ethylhexyl acrylate with varying lignin content.
Specialty Polymeric Materials from this compound (Material Science Focus)
The unique chemical structure of this compound and its derivatives makes them suitable for the development of specialty polymeric materials with tailored properties for specific advanced applications.
Plastic Scintillators
Plastic scintillators are materials that emit light when exposed to ionizing radiation, and they have important applications in radiation detection. Derivatives of this compound, such as Bisphenol A ethoxylate dimethacrylate, have been used in the formulation of 3D-printable plastic scintillators.
In this context, the aromatic content of the polymer matrix is crucial for the scintillation process. High-aromatic content plastic scintillators have been fabricated using Digital Light Processing (DLP)-based 3D printing. These formulations often include a primary dye, such as 2,5-diphenyloxazole (B146863) (PPO), and a wavelength shifter.
Research has shown that the light output of these 3D-printed scintillators can be correlated with the number of benzene (B151609) rings per molecule weight of the acrylate monomers used. For instance, the use of ethoxylated bisphenol fluorene (B118485) diacrylate has resulted in 3D-printed plastic scintillators with a light output of 5300 photons/MeV, a hardness of 84 Shore-D, and a transmission of 72%.
Hydrogel Development (Material Properties)
Following a comprehensive search of scientific literature, no specific research findings were identified on the development of hydrogels using this compound as the primary monomer or crosslinker for material science applications. The existing research on photocrosslinkable hydrogels for material science focuses on other monomers such as poly(ethylene glycol) diacrylate (PEGDA) and poly(N-vinylcaprolam).
Photoreactive Resins with Specific Optical Properties
This compound (BPA-DA) and its derivatives are integral components in the formulation of photoreactive resins designed for advanced material applications where specific optical properties are paramount. The inherent chemical structure of BPA-DA, particularly its aromatic core, provides a foundation for developing materials with a high refractive index, excellent optical clarity, and tunable photo-responsive behaviors. These characteristics are critical for applications ranging from optical coatings and adhesives to more sophisticated uses in holography and nonlinear optics.
The presence of the bisphenol A moiety in the polymer backbone is a key contributor to a higher refractive index in the cured resin. made-in-china.comresearchgate.net This is because aromatic structures increase the polarizability of the material, which in turn elevates its refractive index. covestro.com Formulations utilizing ethoxylated this compound are noted for achieving high gloss and superior optical transparency, directly linked to the monomer's high refractive index. made-in-china.com Research on related bisphenol A-based polymers, such as polycarbonates, has established a clear relationship between the polymer structure and its optical properties, with Bisphenol A polycarbonate having a refractive index of approximately 1.59. researchgate.net This inherent property is leveraged in applications like LED encapsulants, where a high refractive index is crucial for improving light extraction efficiency. researchgate.net
Detailed research has demonstrated the utility of BPA-DA derivatives in creating materials with advanced, active optical properties. For instance, copolymers of bisphenol A ethoxylate diacrylate (BPAEDA) have been developed to exhibit significant nonlinear optical (NLO) activity. In one study, BPAEDA was copolymerized with an azobenzene-containing monomer, (E)-2-(4-((4-nitrophenyl)diazenyl)phenyl)-5,8,11-trioxa-2-azatridecan-13-yl methacrylate (4PEGMAN). The resulting photoreactive resin displayed notable cubic NLO-activity, a property essential for applications in optical switching and signal processing. researchgate.net
The investigation found that film samples of the copolymer with a specific molar percentage of the active comonomer exhibited a positive NLO-refractive coefficient, indicating a change in the refractive index in response to high-intensity light. researchgate.net
Table 1: Nonlinear Optical Properties of BPAEDA/4PEGMAN Copolymer
An interactive data table showing the composition and resulting NLO-refractive coefficient of a photoreactive resin based on Bisphenol A ethoxylate diacrylate.
| Copolymer System | Comonomer Content (mol %) | NLO-Refractive Coefficient (n₂) (esu) |
|---|
Source: ResearchGate researchgate.net
Beyond NLO properties, the fundamental optical characteristics of bisphenol A-based resins, such as their refractive index, can be precisely controlled and observed during the photopolymerization process. Studies on similar resins like bisphenol-A-glycidyl dimethacrylate (BisGMA) show that the refractive index generally increases during the initial phase of curing (photopolymerization) before reaching a stable, steady-state value. nih.gov This behavior is critical for applications where dimensional and optical stability of the final product are required. Furthermore, resins derived from bisphenol A epoxy acrylate are known to provide excellent light transmittance, another key optical parameter. researchgate.net The combination of high refractive index and high transparency makes these materials suitable for use in holographic data storage, where maximizing the refractive index contrast (Δn) between exposed and unexposed regions is essential for achieving high-density data recording. cmu.edunih.gov
Table 2: Refractive Indices of Bisphenol A-Based Polymers
An interactive data table comparing the refractive index values for various polymers containing the Bisphenol A structural unit.
| Polymer Type | Refractive Index (n) |
|---|---|
| Bisphenol A Polycarbonate | 1.59 |
| Bisphenol A Polycarbonate (infinite Dp) | 1.587 |
Source: ResearchGate, Covestro covestro.comresearchgate.net
Table 3: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | BPA-DA |
| Bisphenol A ethoxylate diacrylate | BPAEDA |
| (E)-2-(4-((4-nitrophenyl)diazenyl)phenyl)-5,8,11-trioxa-2-azatridecan-13-yl methacrylate | 4PEGMAN |
| Bisphenol-A-glycidyl dimethacrylate | BisGMA |
Polymer Degradation Mechanisms Within Bisphenol a Diacrylate Derived Materials
Thermal Degradation Pathways of Cured Bisphenol A Diacrylate Polymers
The thermal stability of cured this compound polymers is a critical factor for their application in environments where elevated temperatures are expected. The degradation process is complex, involving multiple reaction pathways that lead to the breakdown of the polymer network and the evolution of volatile compounds.
Thermogravimetric analysis (TGA) coupled with techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) allows for the identification of volatile products released during thermal decomposition. Studies on structurally similar poly(hydroxy ether of bisphenol-A) have shown that the initial decomposition products include water and methane, suggesting that dehydration and cleavage of the C–CH₃ bond in the bisphenol A unit are early events in the degradation process researchgate.net. As the temperature increases, random chain scission becomes the predominant degradation pathway researchgate.net.
The primary volatile organic compounds identified during the thermal degradation of bisphenol A-based polymers include:
Acetone
Carbon monoxide (CO)
Carbon dioxide (CO₂)
Interactive Data Table: Volatile Decomposition Products of Bisphenol A-Based Polymers
| Compound | Chemical Formula | Role in Degradation |
|---|---|---|
| Water | H₂O | Initial product of dehydration reactions researchgate.net. |
| Methane | CH₄ | Product of the cleavage of C-CH₃ bonds in the BPA unit researchgate.net. |
| Phenol | C₆H₅OH | A major product from the breakdown of the bisphenol A structure. |
| Acetone | (CH₃)₂CO | A decomposition product from the isopropylidene bridge in the BPA moiety. |
| Carbon Monoxide | CO | Product of incomplete combustion of organic fragments. |
| Carbon Dioxide | CO₂ | Final product of complete oxidation of the polymer backbone. |
The thermal stability of cured BPA-DA polymers is significantly influenced by the three-dimensional network structure, particularly the crosslink density. A higher degree of crosslinking generally leads to enhanced thermal stability. This is attributed to several factors:
Reduced Chain Mobility: A denser network restricts the mobility of polymer chain segments, which in turn hinders the bond scission reactions that initiate thermal degradation.
Slower Diffusion: The diffusion of oxygen into the polymer matrix and the outward diffusion of volatile degradation products are impeded in a more tightly crosslinked structure. This slows down both thermo-oxidative and thermal degradation processes akjournals.comresearchgate.netresearchgate.net.
Increased Radical Recombination: The reduced mobility in a highly crosslinked network increases the probability of radical recombination, a process that can terminate degradation chain reactions akjournals.comresearchgate.net.
Research on crosslinked polyurethane acrylates has demonstrated that an increase in crosslink density leads to a decrease in the degradation rate and an increase in the apparent activation energy of degradation akjournals.comresearchgate.netresearchgate.net. Furthermore, studies on styrene (B11656) cross-linked with bisphenol A dimethacrylate have shown enhanced thermal stability and increased char formation, suggesting that the aromatic character of the crosslinks also contributes to thermal resistance marquette.edu.
Interactive Data Table: Effect of Crosslinking on Thermal Stability of Acrylate (B77674) Polymers
| Property | Effect of Increased Crosslink Density | Reference |
|---|---|---|
| Degradation Rate | Decreases | akjournals.comresearchgate.net |
| Apparent Activation Energy of Degradation | Increases | akjournals.comresearchgate.netresearchgate.net |
| Onset Temperature of Degradation | Increases | marquette.edu |
| Char Formation | Increases (especially with aromatic crosslinkers) | marquette.edu |
Hydrolytic Stability of Ester Linkages in the Polymer Network
The presence of ester linkages in the backbone of this compound-derived polymers makes them susceptible to hydrolytic degradation. This process involves the cleavage of the ester bonds by water molecules, leading to the formation of carboxylic acid and alcohol functional groups. The rate of hydrolysis is influenced by factors such as temperature, pH, and the steric and electronic environment of the ester group.
Under abiotic conditions, the hydrolysis of the ester bonds occurs throughout the bulk of the polymer in a random fashion uomustansiriyah.edu.iq. This leads to a decrease in the molar mass of the polymer and the formation of lower molecular weight oligomers. When these oligomers become soluble in the surrounding aqueous environment, mass loss from the material occurs uomustansiriyah.edu.iq.
The susceptibility to hydrolysis can be influenced by the specific chemical structure of the monomer. For instance, in the context of dental resins, bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) is reported to be more resistant to hydrolysis at the ester linkage compared to bisphenol A dimethacrylate (Bis-DMA), which can be converted to bisphenol A upon hydrolysis nih.gov. This highlights the importance of the molecular design in controlling the hydrolytic stability of BPA-based polymers.
Oxidative Degradation of this compound Polymers
Oxidative degradation occurs when the polymer reacts with oxygen, a process that can be initiated by heat, light, or mechanical stress. The general mechanism of thermo-oxidative degradation of polymers involves a free-radical chain reaction:
Initiation: Formation of free radicals on the polymer chain through hydrogen abstraction or homolytic scission of carbon-carbon bonds nih.gov.
Propagation: The polymer radicals react with oxygen to form peroxy radicals. These peroxy radicals can then abstract hydrogen from another polymer chain, creating a hydroperoxide and a new polymer radical, thus propagating the chain reaction.
Termination: The radical chain reactions are terminated by the combination of two radicals.
For polymers with a higher crosslink density, the rate of thermo-oxidation is expected to be lower due to the reduced rate of oxygen diffusion into the polymer network akjournals.com. The degradation of bisphenol A during heat-activated peroxodisulfate treatment has shown that both hydroxyl (HO•) and sulfate (SO₄•⁻) radicals can be the main reactive species involved in the degradation process, with HO• playing a significant role.
Photodegradation of Polymerized Systems
Exposure to ultraviolet (UV) radiation can lead to the photodegradation of BPA-DA polymers. The energy from the UV light can be absorbed by the polymer, leading to the excitation of electrons and the subsequent cleavage of chemical bonds. The degradation of bisphenol A in aqueous solutions under UV irradiation has been shown to proceed through the reaction with hydroxyl radicals, leading to the formation of various hydroxylated intermediates. These intermediates can undergo further oxidation, potentially leading to the complete mineralization of the BPA molecule into carbon dioxide and water.
The photodegradation process in a polymer network can be complex, involving both direct photolysis, where the polymer itself absorbs the light, and indirect photolysis, where other species in the environment absorb the light and generate reactive species that then attack the polymer.
Analytical and Characterization Methodologies in Bisphenol a Diacrylate Polymer Research
Spectroscopic Techniques for Polymerization Monitoring and Structure Elucidation
Spectroscopic methods are indispensable for real-time monitoring of the polymerization process and for elucidating the chemical structure of the resulting polymers. These techniques provide detailed information on the conversion of functional groups and the formation of the polymer network.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the polymerization of acrylates like BADGEA. The principle lies in tracking the disappearance of the characteristic absorption bands of the acrylate (B77674) double bonds (C=C) as they are consumed during the reaction.
Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that is advantageous due to its simple sample handling; materials can be examined directly in their solid or liquid state without further preparation. researchgate.net For real-time monitoring, a drop of the monomer formulation is placed on the ATR crystal, and spectra are collected continuously as polymerization is initiated, typically by UV light. researchgate.netnih.gov
Real-time FTIR spectroscopy allows for the kinetic analysis of photopolymerization reactions. scispace.comresearchgate.net By continuously acquiring spectra during UV exposure, the rate of polymerization, induction period, and final conversion of double bonds can be determined. researchgate.net The degree of conversion (DC) is often calculated by monitoring the decrease in the peak area or height of an acrylate C=C bond vibration relative to an internal reference peak that does not change during the reaction, such as an aromatic C=C stretching vibration from the bisphenol A backbone. mdpi.com
Key vibrational bands monitored in the FTIR spectra of Bisphenol A diacrylate polymerization include:
~1636 cm⁻¹ : C=C stretching vibration of the acrylate group. The decrease of this peak is directly proportional to the extent of polymerization. nih.gov
~1608 cm⁻¹ : Aromatic C=C stretching vibration, often used as an internal standard. researchgate.netmdpi.com
~1720 cm⁻¹ : C=O stretching of the ester group. researchgate.net
~1180-1236 cm⁻¹ : C-O-C stretching vibrations. researchgate.net
~810 cm⁻¹ : Twisting vibration of C-H bonds adjacent to the C=C double bond, another indicator of monomer conversion.
Noise interference can sometimes be observed in the 1500–1800 cm⁻¹ region, making peak selection crucial for accurate conversion calculations. nih.gov Studies have shown that using peaks in the smoother 1100–1500 cm⁻¹ region can sometimes yield more reliable results. nih.gov
| Wavenumber (cm⁻¹) | Assignment | Role in Polymerization Monitoring |
|---|---|---|
| ~1720 | C=O stretch (ester) | Present in both monomer and polymer |
| ~1636 | C=C stretch (acrylate) | Decreases upon polymerization; used to calculate conversion |
| ~1608 | C=C stretch (aromatic) | Internal reference peak |
| ~1180-1236 | C-O-C stretch | Structural confirmation |
| ~810 | =C-H twist (acrylate) | Decreases upon polymerization; alternative peak for monitoring conversion |
Fourier Transform Near-Infrared (FT-NIR) spectroscopy is another valuable tool for studying reaction rates in polymerization processes. thermofisher.cn This technique relies on the detection of vibrational overtones and combination bands, which are weaker than the fundamental vibrations observed in the mid-infrared region but offer advantages such as deeper sample penetration and the use of fiber optics. thermofisher.cnspectroscopyonline.com
In the context of acrylate polymerization, FT-NIR spectroscopy monitors the decrease in the absorption bands corresponding to the first overtone of the C-H stretching vibration of the acrylic double bond (=C-H), typically found around 6100-6200 cm⁻¹. As the polymerization proceeds, these double bonds are converted to single bonds, leading to a decrease in the intensity of this overtone peak. This change can be correlated with the degree of cure over time, allowing for kinetic analysis of the polymerization reaction. thermofisher.cn
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of monomers and the resulting polymers. While not typically used for real-time kinetic monitoring due to longer acquisition times, it provides detailed information about the chemical structure.
¹H-NMR (Proton NMR) is used to confirm the synthesis of this compound and to characterize the final polymer. In the ¹H-NMR spectrum of the monomer, characteristic signals for the vinyl protons of the acrylate group are observed between 5.8 and 6.4 ppm. The disappearance or significant reduction of these signals in the spectrum of the cured polymer confirms that polymerization has occurred. Other key signals include those for the aromatic protons of the bisphenol A core (typically 6.7-7.2 ppm) and the methyl protons (~1.6 ppm). researchgate.netresearchgate.net By comparing the integration of the vinyl proton signals to that of a stable internal reference, the degree of conversion can also be quantified.
| Chemical Shift (ppm) | Proton Assignment (Typical) | Significance |
|---|---|---|
| ~5.8 - 6.4 | Vinyl protons (H₂C=CH-) | Disappear upon polymerization, indicating monomer conversion. |
| ~6.7 - 7.2 | Aromatic protons | Confirm the presence of the Bisphenol A backbone. |
| ~4.3 | O-CH₂ protons | Part of the ethoxy or propoxy linkage. |
| ~1.6 | Methyl protons (-C(CH₃)₂) | Characteristic signal of the Bisphenol A structure. |
Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the curing process and the thermal stability of the final polymer network. These methods measure changes in the physical properties of a material as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature or time. It is widely used to study the kinetics of curing reactions, which are typically exothermic. epa.govresearchgate.net
Photo-DSC is a specialized DSC technique that allows for the study of UV-curable systems. mdpi.com In a Photo-DSC experiment, a sample is irradiated with UV light of a specific intensity and wavelength directly within the DSC cell. mdpi.com The instrument measures the exothermic heat released during the photopolymerization reaction. The total heat evolved is directly proportional to the number of reacted acrylate groups. By integrating the heat flow curve, the total enthalpy of polymerization (ΔH) and the degree of conversion can be determined as a function of time and UV intensity. mdpi.commdpi.com Research has shown that for acrylate-based systems, a higher UV intensity generally leads to a faster curing speed and a higher degree of conversion. mdpi.com
Isothermal DSC involves holding the sample at a constant temperature and monitoring the heat flow over time. researchgate.netpolymerinnovationblog.com This method is useful for determining cure kinetics under specific processing conditions. imapsjmep.orgnih.gov The rate of conversion and the time to reach a certain degree of cure can be extracted from the isothermal data. For systems where the cure temperature is below the glass transition temperature (Tg) of the fully cured polymer, the reaction can become diffusion-controlled as the network vitrifies, leading to a significant slowdown in the reaction rate. researchgate.netpolymerinnovationblog.com
| Parameter | UV Intensity (mW/cm²) | Reaction Enthalpy (J/g) | Final Conversion (%) |
|---|---|---|---|
| UV Curing of BAEA/DAPP Blends | 5 | 210 | 70 |
| 10 | 240 | 80 | |
| 20 | 270 | 90 | |
| 40 | 285 | 95 |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). mdpi.com It is the most common method for evaluating the thermal stability of cured materials. nih.gov The TGA thermogram plots mass percentage versus temperature. The onset temperature of decomposition (Td) and the temperature at 5% or 10% weight loss are key indicators of thermal stability. The derivative of the TGA curve (DTG) shows the rate of mass loss, with the peak of the DTG curve indicating the temperature of the maximum decomposition rate. nih.govresearchgate.net
In the analysis of this compound polymers, TGA is used to determine their degradation profile. The results can reveal a multi-step degradation process. researchgate.net The amount of residue remaining at the end of the experiment, known as the char yield, provides information about the material's tendency to form a protective char layer, which is relevant for flame retardancy studies. mdpi.com TGA can be coupled with other techniques like FTIR (TGA-IR) or Mass Spectrometry (TGA-MS) to identify the gaseous products evolved during decomposition. mdpi.comresearchgate.net
| Material Composition (BAEA/Flame Retardant) | Decomposition Temp (Td at 5% loss, °C) | Char Yield at 700°C (%) |
|---|---|---|
| 100/0 | 350 | 10 |
| 90/10 | 340 | 15 |
| 70/30 | 325 | 25 |
| 50/50 | 310 | 35 |
Rheological Characterization During Polymerization and of Cured Materials
Rheological analysis is a critical methodology for understanding the curing process of this compound and related thermosetting polymers. This technique monitors the material's flow and deformation characteristics in response to applied force, providing insight into the transition from a low-viscosity liquid monomer to a highly crosslinked, solid polymer network. epitoanyag.org.hu The key parameters measured during polymerization are viscosity (η), the storage modulus (G'), and the loss modulus (G''). epitoanyag.org.hunih.gov
Initially, the unpolymerized resin behaves as a liquid. epitoanyag.org.hu As the curing reaction is initiated, typically by UV light or heat, polymer chains begin to form and crosslink. This structural evolution is reflected by significant changes in the rheological properties. Viscosity (η), which represents the resistance to flow, increases as the molecular weight of the polymer grows. epitoanyag.org.huionike.com
The storage modulus (G') is a measure of the elastic response of the material, representing the energy stored during deformation. The loss modulus (G''), conversely, quantifies the viscous response, representing the energy dissipated as heat. epitoanyag.org.huyoutube.com At the beginning of the polymerization, the loss modulus (G'') is typically higher than the storage modulus (G'), indicating liquid-like behavior. As the reaction progresses and a polymer network forms, the storage modulus (G') increases rapidly. epitoanyag.org.hu
A critical point in the polymerization process is the gel point, which marks the transition from a liquid to a solid-like state. epitoanyag.org.humdpi.com This is the point at which a continuous polymer network is formed throughout the material. Rheologically, the gel point is often identified as the crossover point where the storage modulus (G') becomes equal to the loss modulus (G''). epitoanyag.org.hu The time taken to reach this point is known as the gel time. epitoanyag.org.humdpi.com Understanding the gel time is crucial for processing, as it defines the working window before the material solidifies. epitoanyag.org.hu After the gel point, the storage modulus continues to increase and eventually surpasses the loss modulus, indicating that the material now behaves more like a solid. epitoanyag.org.hu Photo-rheometer techniques are particularly useful for studying these rapid transitions in UV-cured systems. mdpi.com
Mechanical Property Characterization of this compound Polymers
Flexural Strength and Modulus
Flexural strength is a measure of a material's ability to resist deformation under a bending load. matweb.com It is a critical property for polymers derived from this compound, particularly in applications where structural integrity is paramount, such as in dental composites and coatings. nih.govchemblink.com The flexural modulus is a measure of the material's stiffness in bending. matweb.comuobabylon.edu.iq
These properties are typically determined using a three-point bending test, following standards such as ASTM D790 or ISO 178. matweb.comuobabylon.edu.iq In this test, a rectangular specimen is placed on two supports, and a load is applied to its center until it fractures or yields. matweb.com The flexural strength is calculated from the maximum load sustained by the specimen, while the flexural modulus is determined from the slope of the initial, linear portion of the force-deflection curve. uobabylon.edu.iq
The mechanical properties of this compound-based polymers are highly dependent on the specific formulation, including the type and concentration of co-monomers and fillers. For instance, Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA), a derivative of Bisphenol A, is known for its rigid molecular structure which contributes to the stiffness of the final polymer. nih.govresearchgate.net However, its high viscosity often necessitates the inclusion of diluent monomers like triethylene glycol dimethacrylate (TEGDMA), which can in turn affect the final mechanical properties. nih.gov Research on photocurable resins containing Bisphenol A ethoxylate dimethacrylate (Bis-EMA), another derivative, has reported flexural strength values in the range of 64–80 MPa. mdpi.com
The following table presents typical flexural properties for various polymers to provide a comparative context.
Typical Flexural Properties of Various Polymers
| Polymer Type | Flexural Strength (MPa) | Flexural Modulus (GPa) |
|---|---|---|
| ABS | 75 | 2.5 |
| Acetal Copolymer | 85 | 2.5 |
| Acetal Copolymer + 30% Glass Fiber | 150 | 7.5 |
| Acrylic | 100 | 3.0 |
| Polycarbonate | 90 | 2.3 |
| Polyimide | 140 | 3.0 |
| Polyimide + Glass Fiber | 270 | 12.0 |
Microhardness
Microhardness testing is used to determine the surface hardness of a material. For polymers, this property is indicative of the material's resistance to scratching and indentation, which is directly related to the degree of polymerization and crosslink density. In studies involving photocurable resins based on Bisphenol A derivatives like Bis-EMA, surface hardness values have been reported in the range of 40–60 HV (Vickers Hardness). mdpi.com This measurement is crucial for applications such as coatings and dental restorations, where surface durability is essential.
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, including those derived from this compound. youtube.comwikipedia.org The method involves applying a sinusoidal (oscillating) stress to a sample and measuring the resulting strain. wikipedia.org Because polymers exhibit both elastic (solid-like) and viscous (liquid-like) behavior, the strain response will be out of phase with the applied stress. youtube.comeag.com
DMA provides several key parameters as a function of temperature or frequency:
Storage Modulus (E' or G'): This represents the elastic component of the material and is a measure of the energy stored during a deformation cycle. A high storage modulus indicates a stiff, glassy material. youtube.compbipolymer.com
Loss Modulus (E'' or G''): This represents the viscous component and is a measure of the energy dissipated as heat through internal molecular motions. youtube.compbipolymer.com
Tan Delta (tan δ): This is the ratio of the loss modulus to the storage modulus (E''/E'). It is also known as the damping factor and provides a measure of the material's ability to dissipate energy. youtube.com
A typical DMA thermogram for an amorphous or semi-crystalline polymer shows distinct regions. At low temperatures, the polymer is in a rigid, glassy state characterized by a high storage modulus. As the temperature increases, the material enters the glass transition region, where the storage modulus drops significantly, and the loss modulus and tan δ go through a maximum. youtube.compbipolymer.com The temperature at which the tan δ peak occurs is commonly taken as the glass transition temperature (Tg), which signifies the onset of large-scale cooperative segmental motion of the polymer chains. eag.compbipolymer.com Above the Tg, the material enters a rubbery state. DMA is therefore an essential tool for determining the operational temperature range of polymeric materials and for studying the effects of crosslinking, additives, and curing conditions on their thermomechanical behavior. eag.commdpi.com
Morphological Analysis of Polymer Networks
X-ray Diffraction (XRD, XRPD)
X-ray Diffraction (XRD), including X-ray Powder Diffraction (XRPD), is a primary technique used to investigate the solid-state structure of polymer networks. intertek.com Its main application in polymer science is the determination of the degree of crystallinity. intertek.com Polymers can exist in various forms, including amorphous, semi-crystalline, and crystalline states. The arrangement of polymer chains significantly influences the material's mechanical, thermal, and optical properties. intertek.com
In XRD analysis, a beam of X-rays is directed at the polymer sample. Crystalline regions within the polymer contain ordered, repeating atomic structures that act as a diffraction grating. These regions produce sharp, distinct diffraction peaks at specific angles, as described by Bragg's Law. intertek.com The positions and intensities of these peaks are characteristic of the specific crystal structure. intertek.com
In contrast, amorphous regions lack long-range order, and their chains are randomly arranged. This disordered structure results in the scattering of X-rays over a wide range of angles, producing a broad, diffuse halo in the XRD pattern instead of sharp peaks. intertek.com
For semi-crystalline polymers, the XRD pattern is a superposition of sharp crystalline peaks on top of a broad amorphous halo. By analyzing the relative areas of the crystalline peaks and the amorphous halo, the degree of crystallinity can be quantified. intertek.com This information is vital, as the level of crystallinity directly impacts properties such as stiffness, strength, and thermal stability. intertek.com Small-angle X-ray scattering (SAXS) is a related technique that can be used to investigate larger structural features, such as the radius of gyration of network segments in a cured polymer. mdpi.com
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface topography and morphology of polymeric materials. azom.comlibretexts.orgyoutube.com In the context of this compound polymer research, SEM provides high-resolution, three-dimensional visualizations of the micro and nanoscale surface features and internal structures. azom.com The technique operates by scanning a focused beam of electrons across a sample's surface and detecting the signals produced from the electron-atom interactions, primarily secondary electrons for topographical imaging and backscattered electrons for compositional contrast. libretexts.orgyoutube.com
The analysis of polymer blends and composites containing this compound derivatives benefits significantly from SEM. It allows for the direct visualization of phase morphology, including the shape, size, and distribution of different phases within the material. azom.comkpi.ua This is critical for evaluating the compatibility of different components and predicting the mechanical and thermal behavior of the final product. azom.com For instance, in studies of dimethacrylate polymer networks, SEM is used to visualize their distinct nodular morphology. researchgate.net
Sample preparation for SEM analysis of polymers is a critical step. Since polymers are typically non-conductive, they require the application of a thin conductive coating, such as gold, to prevent charge build-up on the surface. libretexts.org Sample preparation can involve fracturing the material to expose its internal structure or microtoming to create a flat surface for observation. kpi.ua The resulting images reveal crucial information about the material's homogeneity, the presence of voids or defects, and the distribution of any fillers or reinforcing agents. azom.com
Chromatographic Techniques for Residual Monomer Analysis in Material Matrices
The polymerization of this compound is often incomplete, leading to the presence of unreacted or residual monomers within the polymer matrix. The quantification of these residual monomers is essential, and chromatographic techniques are the primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of residual monomers leaching from polymer matrices. eag.com The method involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). eag.com The separation is based on the differential affinities of the components for the stationary and mobile phases. eag.com
In the analysis of materials derived from Bisphenol A, HPLC is frequently employed to determine the concentration of leached monomers like Bisphenol A (BPA), Bisphenol A diglycidyl methacrylate (Bis-GMA), and triethylene glycol dimethacrylate (TEGDMA). researchgate.netnih.gov A common setup utilizes a reversed-phase column, such as a C18 column, with a mobile phase typically consisting of an acetonitrile/water gradient. researchgate.net Detection is often performed using a UV detector set at specific wavelengths (e.g., 205 nm or 275 nm) to identify and quantify the eluting compounds. researchgate.netnih.gov
Research has established various HPLC methods for quantifying monomer release from dental composites, which often contain Bisphenol A derivatives. These studies provide detailed information on the chromatographic conditions and findings.
Table 1: HPLC Parameters for Analysis of Bisphenol A and Related Monomers
| Analyte(s) | Column | Mobile Phase | Detector Wavelength | Retention Time(s) |
|---|---|---|---|---|
| Bis-GA, Bis-GMA, Bis-DMA, TEGDMA | Omnisphere 5 C18 (reversed phase) | Acetonitrile/Water (gradient) | 205 nm & 275 nm | Not Specified |
| BPA, Bis-GMA, TEGDMA, UDMA | Not Specified | Acetonitrile/Water (58/42% v/v) | 215 nm | BPA: 5.5 min, TEGDMA: 9 min, UDMA: 21.5 min, Bis-GMA: 22.5 min |
Data sourced from multiple research studies. researchgate.netnih.govnih.gov
For more complex material matrices or when higher sensitivity and selectivity are required, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. eag.com This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. eag.com The effluent from the HPLC column is directed to the ion source of the mass spectrometer, where molecules are ionized and then separated based on their mass-to-charge ratio. scispace.com
LC-MS/MS provides structural information through fragmentation of the parent ions, allowing for highly specific and confident identification of compounds, even at trace levels. eag.com This is particularly advantageous for analyzing Bisphenol A and its derivatives, as the technique can overcome issues of co-elution with other matrix components that might occur in standard HPLC-UV methods. scispace.com Studies have demonstrated the ability of LC-MS/MS to detect and quantify BPA and its halogenated derivatives in water samples at parts-per-billion (ppb) levels. nih.govdphen1.com
Recent advancements, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offer even greater sensitivity. One study developed a UPLC-MS/MS method that could accurately quantify BPA released from dental composites at levels as low as 1.10 pmol/mL. scispace.com
Table 2: UPLC-MS/MS Quantification of Daily BPA Release from Dental Composites
| Dental Composite | Day 1 (pmol/mL) | Day 3 (pmol/mL) | Day 7 (pmol/mL) | Total Release (pmol) |
|---|---|---|---|---|
| Solitaire 2 | 7.46 | 5.31 | 3.12 | 24.72 |
| G-ænial Posterior | 4.38 | 3.51 | 2.19 | 15.51 |
Data adapted from a study on BPA leaching from dental materials. scispace.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of residual monomers, particularly for volatile and semi-volatile organic compounds. chromatographyonline.compolymersolutions.com In GC-MS, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase in a capillary column. chromatographyonline.com The separated components then enter a mass spectrometer for detection and identification.
GC-MS is highly effective for identifying and quantifying low molecular weight organic substances, making it well-suited for the analysis of leached components from polymer matrices. researchgate.net The technique has been successfully used to detect trace amounts of BPA contamination in unpolymerized dental materials. researchgate.net Quantitative analysis using GC-MS often involves the use of a deuterated internal standard to ensure accuracy. researchgate.net Research has shown that BPA content in commercial dental materials can range from less than 1 µg/g to approximately 20 µg/g. researchgate.net
For some less volatile monomers, chemical derivatization may be necessary to convert them into a more volatile species suitable for GC analysis. polymersolutions.com Silylation is a common derivatization technique used in the analysis of bisphenols. nih.gov
Table 3: GC-MS Method Performance for Acrylic Monomer Analysis
| Parameter | Value Range |
|---|---|
| Limits of Quantification (LOQs) - Liquid Resin | 1-10 mg/kg |
| Limits of Quantification (LOQs) - Solid Resin | 3-50 mg/kg |
| Linearity (Correlation Coefficient) | > 0.995 |
Data from a study on the determination of residual acrylic monomers in acrylic resins. nih.gov
Positron Annihilation Lifetime Spectroscopy (PALS) for Free Volume Determination
Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive technique that provides unique insights into the atomic-scale structure of polymers by probing the free volume within the material. ortec-online.commdpi.comnih.gov Free volume refers to the voids and spaces between polymer chains and is a critical factor influencing the material's mechanical, thermal, and transport properties. mdpi.comnih.gov
The PALS technique involves implanting positrons into a polymer sample. picoquant.com Some of these positrons combine with electrons to form a short-lived, hydrogen-like atom called positronium (Ps). mdpi.com Due to exchange repulsion, the ortho-positronium (o-Ps) state preferentially localizes in regions of lower electron density, such as the free volume holes in the polymer. ortec-online.commdpi.com
The lifetime of this o-Ps atom before it annihilates with an electron from the surrounding material is directly related to the size of the free volume cavity it occupies. ortec-online.commdpi.com Longer lifetimes correspond to larger free volume holes. ortec-online.com By measuring the distribution of these lifetimes, PALS can provide quantitative information about the size, distribution, and concentration of free volume elements in the polymer. mdpi.comnih.gov Typical o-Ps lifetimes in polymers range from 1 to 3 nanoseconds, corresponding to free volume cavity diameters of 0.3 to 0.7 nm. ortec-online.com This information is invaluable for understanding phenomena such as the glass transition, physical aging, stress relaxation, and permeability in this compound-based polymers. ortec-online.com
Computational Modeling and Theoretical Approaches in Bisphenol a Diacrylate Polymer Science
Polymerization Kinetics Modeling and Simulation
The study of polymerization kinetics through modeling and simulation provides a quantitative understanding of the reaction rates, conversion profiles, and the influence of various experimental conditions on the polymerization of Bisphenol A diacrylate. These models are crucial for controlling the polymerization process and tailoring the final properties of the resulting polymer network.
Free radical polymerization, a common method for curing diacrylate monomers, involves initiation, propagation, and termination steps. Kinetic models for such systems often describe the rate of monomer consumption as a function of initiator concentration, temperature, and dose rate in the case of radiation-induced polymerization. For instance, in radiation-induced polymerization of diacrylates, the initial polymerization rate is often proportional to the square root of the dose rate, which is indicative of bimolecular termination kinetics. umd.edu
Kinetic studies have also explored the influence of different initiators on the polymerization of Bisphenol A-based diacrylates. For example, non-isothermal radical polymerization kinetics have been investigated using initiators like barbituric acid and benzoyl peroxide. researchgate.net Such studies often employ differential scanning calorimetry (DSC) to obtain data for kinetic modeling, allowing for the determination of activation energies and reaction mechanisms. The data can reveal that the choice of initiator significantly impacts the activation energy of the polymerization process. researchgate.net
| Initiator System | Activation Energy (kJ/mol) | Reaction Mechanism |
| Barbituric Acid / Epoxy Diacrylate | Lower than BPO/EA system | Nucleation followed by nucleus growth |
| Benzoyl Peroxide / Epoxy Diacrylate | Higher than BTA/EA system | Instantaneous nucleation and nucleus growth |
This table presents a conceptual comparison based on findings for similar diacrylate systems, illustrating how different initiators can affect polymerization kinetics.
Network Formation Simulation and Prediction of Structure-Property Relationships
Simulations of network formation are critical for understanding how the molecular architecture of a this compound polymer develops and how this structure dictates the material's final properties. These simulations can predict key structural features such as crosslink density, the formation of microgels, and the spatial organization of the polymer chains. researchgate.net
The structure of the monomer itself plays a significant role in the development of the polymer network. For dimethacrylate monomers, including those based on Bisphenol A, properties like monomer viscosity and the potential for hydrogen bonding directly influence the network formation process and the evolution of properties such as shrinkage, modulus, and stress during polymerization. nih.gov For instance, the rigid aromatic core of Bisphenol A contributes to strong intermolecular interactions, which can lead to high modulus and strength in the resulting polymer network. researchgate.netnih.gov
Simulations can establish relationships between the chemical structure of the monomers and the ultimate mechanical properties of the cured material. For example, the molecular weight of the acrylate (B77674) monomer can influence whether the resulting material has a glassy or a rubbery behavior. researchgate.net By systematically varying monomer composition in simulations, such as by incorporating diluents like tetraethylene glycol diacrylate (TEGDA), it is possible to predict the effect on conversion, glass transition temperature, and mechanical response. researchgate.net
| Monomer System | Effect of Increased Diluent (TEGDA) | Predicted Network Structure |
| This compound (n=2) | Increased conversion and glass transition temperature | Densely crosslinked, higher modulus |
| This compound (n=4) | Increased conversion and glass transition temperature | Less densely crosslinked, lower mechanical response |
This table illustrates the predicted effects of adding a reactive diluent on the properties of this compound networks with different ethoxylation levels, based on general findings for acrylate systems. researchgate.net
Molecular Dynamics Simulations for Polymer Structure and Mobility
Molecular dynamics (MD) simulations offer a powerful lens to examine the structure and dynamics of this compound polymers at the atomic level. These simulations model the movements of individual atoms over time, providing insights into chain conformation, mobility, and the physical properties that arise from these molecular-level behaviors.
MD simulations can be used to construct atomistic models of crosslinked polymer networks. By simulating the crosslinking process, it is possible to generate realistic three-dimensional structures of the thermoset material. researchgate.net From these simulated structures, various thermodynamic and mechanical properties can be calculated and analyzed as a function of crosslink density. researchgate.net This approach allows for a detailed investigation of how the degree of cure affects the material's performance.
Furthermore, MD simulations are employed to study relaxation processes in polymers, which are fundamental to their viscoelastic properties. aps.org By analyzing the torsional autocorrelation functions of the polymer backbone, for example, one can distinguish between different relaxation mechanisms, such as the local β-relaxation and the cooperative α-relaxation associated with the glass transition. aps.org The mobility of polymer chains and small molecules within the polymer matrix can also be investigated, which is crucial for understanding phenomena like plasticization and the leaching of unreacted monomers. youtube.com
| Simulation Parameter | Property Investigated | Key Insights |
| Crosslink Density | Thermodynamic and Mechanical Properties | Correlation between degree of cure and material stiffness/strength. researchgate.net |
| Temperature | Polymer Chain Dynamics | Characterization of α- and β-relaxation processes. aps.org |
| System Composition | Intermolecular Interactions | Understanding of how additives or solvents affect polymer mobility. youtube.com |
This table provides examples of how molecular dynamics simulations are used to probe the structure and mobility of polymer networks.
Quantum Chemical Calculations for Reaction Mechanisms and Species Formation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the chemical reactions involved in the polymerization of this compound. These methods can elucidate reaction mechanisms, calculate the energies of reactants, transition states, and products, and predict the formation of various chemical species.
For processes related to the synthesis of the Bisphenol A backbone, such as the melt transesterification of diphenyl carbonate and bisphenol-A, DFT calculations can be used to propose and validate reaction mechanisms. researchgate.net By modeling the nucleophilic substitution reactions at the carbonyl group, for instance, researchers can identify the most likely reaction pathways and energy barriers, providing a more physically sound basis for kinetic models. researchgate.net
In the context of free radical polymerization, quantum chemical calculations can be used to study the reactivity of the acrylate double bonds, the stability of the propagating radicals, and the potential for side reactions. This level of detail is essential for a comprehensive understanding of the polymerization process and for controlling the final chemical structure of the network. The insights gained from these calculations can help in designing more efficient initiator systems and in predicting the influence of monomer structure on reactivity.
| Computational Method | Application in BPA-DA Polymer Science | Information Obtained |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms in polymerization. researchgate.net | Reaction pathways, energy barriers, transition state geometries. |
| Ab initio calculations | Study of radical species stability. | Electronic structure and reactivity of initiating and propagating radicals. |
This table summarizes the application of quantum chemical methods in studying the polymerization of this compound and related compounds.
Q & A
Q. How to design robust interlaboratory studies for validating BPADA detection methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
